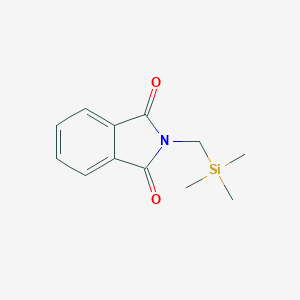

N-(Trimethylsilylmethyl)phthalimide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trimethylsilylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2Si/c1-16(2,3)8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUSEQGNRUIRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293862 | |

| Record name | N-Trimethylsilylmethyl-phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18042-62-1 | |

| Record name | NSC92700 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Trimethylsilylmethyl-phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursors of N Trimethylsilylmethyl Phthalimide

Established Synthetic Pathways to N-(Trimethylsilylmethyl)phthalimide

The primary and most established method for the synthesis of this compound is through the Gabriel synthesis. This venerable reaction, named after Siegmund Gabriel, provides a reliable route to primary amines and their N-substituted analogues. organic-chemistry.org In the context of preparing the title compound, the synthesis involves the N-alkylation of potassium phthalimide (B116566) with a suitable (trimethylsilyl)methyl halide, such as (trimethylsilyl)methyl iodide or chloride.

The reaction proceeds via a nucleophilic substitution mechanism. The phthalimide anion, generated by treating phthalimide with a base like potassium hydroxide, acts as a potent nucleophile. organic-chemistry.org This anion then attacks the electrophilic carbon of the (trimethylsilyl)methyl halide, displacing the halide and forming the desired N-C bond. The use of polar aprotic solvents, such as N,N-dimethylformamide (DMF), is common for this type of reaction as they effectively solvate the potassium cation and promote the nucleophilic attack. koreascience.kr While specific yields for this exact transformation are not extensively reported in readily available literature, the Gabriel synthesis is known for its efficiency and for preventing the over-alkylation that can be problematic when using ammonia (B1221849) directly. organic-chemistry.org

Alternative approaches to N-alkylation of phthalimide have been developed, including using ionic liquids as the reaction medium, which can offer advantages such as milder conditions and easier product isolation. organic-chemistry.org

Table 1: General Reaction Conditions for the Synthesis of N-Substituted Phthalimides via Gabriel Synthesis

| Parameter | Condition | Purpose |

| Phthalimide Source | Potassium Phthalimide | Pre-formed, stable nucleophile. |

| Alkylating Agent | (Trimethylsilyl)methyl iodide/chloride | Provides the trimethylsilylmethyl group. |

| Solvent | N,N-Dimethylformamide (DMF) | Aprotic polar solvent to facilitate SN2 reaction. |

| Temperature | Elevated temperatures (e.g., 80-90°C) | To ensure a reasonable reaction rate. koreascience.kr |

Role of this compound as a Key Intermediate in Organic Transformations

The synthetic utility of this compound lies predominantly in its function as a stable precursor to a non-stabilized azomethine ylide. acs.orgenamine-genez.com Azomethine ylides are highly reactive 1,3-dipoles that are invaluable in the construction of five-membered nitrogen-containing heterocyclic rings through [3+2] cycloaddition reactions.

The generation of the azomethine ylide from this compound is typically initiated by photo-irradiation. nih.govcapes.gov.br Upon excitation, the phthalimide chromophore can engage in a single electron transfer (SET) or a triplet energy transfer (EnT) process. koreascience.krnih.gov This leads to a sequence of events involving the intramolecular transfer of the silyl (B83357) group, which ultimately results in the formation of the transient azomethine ylide. nih.gov

Once generated, this reactive intermediate can be trapped in situ by a variety of dipolarophiles, such as electron-deficient alkenes and alkynes. nih.gov These cycloaddition reactions are often highly regioselective and stereospecific, allowing for the controlled synthesis of complex polycyclic structures, such as benzopyrrolizidine scaffolds, which contain multiple stereogenic centers. nih.govresearchgate.net The nature of the dipolarophile can influence the stereochemical outcome of the cycloaddition. nih.gov The efficiency and regioselectivity of these photocyclization reactions make them a synthetically useful method for constructing medium and large-ring heterocyclic compounds. koreascience.krkoreascience.kr

Recent studies have demonstrated that these 1,3-dipolar cycloaddition reactions can be promoted by visible light in the presence of a photosensitizer like thioxanthone, offering a milder and more controlled approach. nih.govresearchgate.net

Preparation of Diverse Phthalimide Derivatives for Mechanistic Exploration

To understand and optimize the photochemical reactions of this compound and to explore the broader utility of the phthalimide scaffold, a variety of derivatives are often synthesized. The preparation of a library of compounds with systematic structural variations allows for detailed mechanistic investigations and the exploration of structure-activity relationships. researchgate.net

The synthesis of these derivatives follows several well-established protocols:

Reaction of Phthalic Anhydride (B1165640) with Amines : This is the most direct method, where phthalic anhydride or a substituted phthalic anhydride is condensed with a primary amine, often in a solvent like glacial acetic acid at reflux. koreascience.kr

Gabriel Synthesis and Analogues : As described for the title compound, the reaction of potassium phthalimide with a diverse range of alkyl and benzyl (B1604629) halides allows for the introduction of various N-substituents. organic-chemistry.org

Modern Synthetic Methods : More recent methods include metal-catalyzed reactions, such as palladium-catalyzed three-component reactions of ortho-dihaloarenes, amines, and carbon monoxide, which can be performed in environmentally benign solvents like ionic liquids.

By creating derivatives with different electronic and steric properties on the phthalimide ring or the N-substituent, researchers can probe the mechanism of the azomethine ylide formation and subsequent cycloadditions. For example, introducing electron-withdrawing or electron-donating groups can modulate the photophysical properties of the phthalimide chromophore and influence the efficiency of the initial photo-induced electron transfer step. irb.hr Similarly, altering the alkyl chain in related N-substituted phthalimides has been used to study the regioselectivity of photocyclization reactions. koreascience.krkoreascience.kr These mechanistic studies are crucial for expanding the synthetic scope and applicability of these powerful ring-forming reactions.

Table 2: Common Synthetic Methods for Phthalimide Derivatives

| Method | Precursors | Key Features |

| Condensation | Phthalic anhydride, Primary amine | Direct, often high-yielding. koreascience.kr |

| Gabriel Synthesis | Potassium phthalimide, Alkyl halide | Versatile for N-alkylation, avoids over-alkylation. organic-chemistry.org |

| Mitsunobu Reaction | Phthalimide, Alcohol, DEAD/PPh3 | Mild conditions for N-alkylation of alcohols. |

| Multi-component Reactions | e.g., ortho-dihaloarene, amine, CO | Convergent, atom-economical. |

Photochemical Reactivity and Excited State Processes of N Trimethylsilylmethyl Phthalimide

Fundamental Photophysical Properties and Their Spectroscopic Probing

The interaction of N-(trimethylsilylmethyl)phthalimide with light initiates a series of photophysical events that are foundational to its photochemical reactivity. These processes involve the population of excited electronic states, which can be characterized using various spectroscopic techniques.

Characterization of Singlet and Triplet Excited States

Like other N-alkylphthalimides, this compound possesses characteristic ultraviolet (UV) absorption bands. Generally, N-alkylphthalimides in solvents like acetonitrile (B52724) exhibit absorption maxima around 235 nm and 290 nm. acs.org These absorptions correspond to π,π* transitions. irb.hr An n,π* transition is also present but is often obscured by the more intense π,π* band, appearing only as a shoulder, particularly in nonpolar solvents. irb.hr

Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). N-alkylphthalimides are typically weakly fluorescent, indicating that fluorescence is not the primary deactivation pathway for the excited singlet state. irb.hr The fluorescence quantum yields (Φf) are generally low, often less than 1 x 10⁻³. acs.org

The major deactivation route for the excited singlet state of many N-alkylphthalimides is intersystem crossing (ISC) to the triplet state (T₁). irb.hr This process efficiently populates the triplet manifold. N-alkylphthalimides exhibit broad, structureless phosphorescence at low temperatures (e.g., -196°C in alcohol), typically centered around 450 nm. acs.org The phosphorescence quantum yields (Φp) can be significant, ranging from 0.4 to 0.7, with triplet lifetimes (τp) in the range of 0.7 to 1.04 seconds under these conditions. acs.org The high phosphorescence quantum yields underscore the efficiency of intersystem crossing.

| Photophysical Parameter | Typical Value for N-Alkylphthalimides | Reference |

| Absorption Maxima (π,π*) | ~235 nm, ~290 nm | acs.orgirb.hr |

| Fluorescence Quantum Yield (Φf) | < 0.001 | acs.org |

| Phosphorescence Maximum | ~450 nm | acs.org |

| Phosphorescence Quantum Yield (Φp) | 0.4 - 0.7 | acs.org |

| Triplet Lifetime (τp) at -196°C | 0.7 - 1.04 s | acs.org |

Intersystem Crossing Efficiency and Quantum Yield Determinations

Photoinduced Electron Transfer (PET) and Single Electron Transfer (SET) Processes

The excited states of this compound are potent oxidants, capable of accepting an electron from a suitable donor. This photoinduced electron transfer (PET) or single electron transfer (SET) is a key step in the photochemical reactions of this compound.

Intermolecular SET from Silicon-Containing Electron Donors

The excited phthalimide (B116566) moiety can readily undergo intermolecular electron transfer from various electron donors, particularly those containing silicon. Studies have shown that α-silyl substituted ethers, thioethers, and amines can act as effective electron donors to the excited phthalimide. The feasibility of this process is governed by the oxidation potential of the donor and the reduction potential of the excited phthalimide.

The mechanism involves the transfer of an electron from the silicon-containing donor to the excited phthalimide, forming a radical ion pair. A key feature of the subsequent reaction of the cation radical generated from α-trimethylsilyl substituted donors is the preferential cleavage of the carbon-silicon bond (desilylation) over competing pathways like deprotonation. This selective desilylation generates a neutral, non-silicon-containing radical, which can then engage in further reactions, such as coupling with the phthalimide radical anion to form photoadducts. The efficiency of these photoadditions can be influenced by the solvent, with more polar solvents often facilitating the electron transfer process.

Intramolecular SET within Tethered Systems

When the silicon-containing electron donor is part of the same molecule as the phthalimide chromophore, intramolecular SET can occur. This has been demonstrated in systems where an α-silylmethoxy or α-silylmethylthio group is tethered to the phthalimide nitrogen through an alkyl chain.

Upon photoexcitation, an intramolecular electron transfer takes place from the heteroatom (oxygen or sulfur) of the donor group to the excited singlet state of the phthalimide. This generates a radical ion pair. Subsequent desilylation of the resulting cation radical leads to the formation of a biradical intermediate. This biradical can then undergo cyclization through radical coupling, leading to the formation of medium and large-ring heterocyclic compounds with high regioselectivity. The outcome of these reactions can be dependent on the excited state involved; for instance, in some cases, the singlet excited state leads to SET-desilylation pathways, while the triplet state, which can be populated via sensitization, may favor hydrogen abstraction pathways.

Desilylation Reactions Initiated by Photoexcitation

A central feature of the photochemistry of this compound and related compounds is the facile desilylation that follows photoinduced electron transfer. The process is initiated by the transfer of an electron from the silicon-containing moiety to the excited phthalimide.

Photoinduced Hydrogen Abstraction Reactions

The photochemical reactivity of the phthalimide chromophore is diverse, with photoinduced hydrogen abstraction being a key process that leads to photoreduction or photocyclization products. irb.hrresearchgate.net In the excited state, the phthalimide group can abstract a hydrogen atom from a suitable donor. irb.hr For N-substituted phthalimides, this can occur intramolecularly from the N-alkyl chain or intermolecularly from solvent or other solute molecules.

The mechanism often begins with a photoinduced electron transfer (PET). irb.hrresearchgate.net For compounds similar to this compound, such as N-(trimethylsilylmethoxyalkyl)phthalimides, the process is initiated by an intramolecular single electron transfer (SET) from an electron-rich portion of the molecule (like the oxygen in the α-silylmethoxy group) to the excited phthalimide moiety. koreascience.kr This creates a radical ion pair. Subsequent steps, such as desilylation of the resulting cation radical, lead to the formation of a biradical intermediate. koreascience.kr This biradical can then cyclize, abstract a hydrogen, or undergo other rearrangements to form the final products. irb.hr

In some systems, particularly when sensitized, the reaction can proceed through a triplet excited state. For instance, the photoreaction of N-(trimethylsilylmethoxyethyl)phthalimide in acetone (B3395972) is believed to involve a triplet carbonyl hydrogen abstraction pathway. koreascience.kr This contrasts with reactions in other solvents where a singlet SET pathway dominates. koreascience.kr The choice between a singlet or triplet pathway significantly impacts the type of products formed.

Analogous systems, such as N-(selenoalkyl)phthalimides, also demonstrate intramolecular electron transfer between the phthalimide and the heteroatom (in that case, selenium), followed by proton transfer to form biradical intermediates, reinforcing this mechanistic model. researchgate.net

Influence of Solvent Environment on Photoreaction Profiles

The solvent environment plays a critical role in determining the outcome of the photoreactions of N-(silylmethyl)phthalimides and related structures. koreascience.kr The polarity, protic nature, and coordinating ability of the solvent can influence the stability of excited states and intermediates, thereby directing the reaction toward specific pathways. koreascience.krelectronicsandbooks.com

For example, studies on N-(trimethylsilylmethoxyalkyl)phthalimides show a distinct solvent-dependent mechanism. In methanol (B129727), a polar protic solvent, photocyclization occurs efficiently through a singlet SET pathway to produce a single type of cyclized product where the phthalimide carbonyl carbon bonds to the side chain. koreascience.kr However, when the reaction is conducted in acetone, a polar aprotic solvent, the reaction follows different routes, including a triplet carbonyl hydrogen abstraction pathway, resulting in a mixture of products. koreascience.kr

This solvent dependency is also evident in the photoreactions of N-(2-alkenyl)phthalimides. Irradiation in methanol leads to solvent-incorporated cyclization products. electronicsandbooks.com The proposed mechanism involves an intramolecular electron transfer from the olefinic double bond to the excited phthalimide, followed by an anti-Markovnikov addition of methanol and subsequent ring formation. electronicsandbooks.com In stark contrast, when the reaction is carried out in the non-protic solvent acetonitrile, no cyclization is observed, and the starting material is either recovered unchanged or undergoes simple cis-trans isomerization. electronicsandbooks.com

The table below summarizes the product distribution for the photocyclization of N-(3,3-dimethyl-2-butenyl)phthalimide in different solvents, illustrating the profound influence of the solvent on the reaction outcome.

Table 1: Influence of Solvent on Photocyclization of N-(3,3-dimethyl-2-butenyl)phthalimide

| Solvent | Product(s) | Yield (%) | Reaction Pathway |

|---|---|---|---|

| Methanol | Stereoisomeric cyclized products (5a and 6a) | 41% (each) | Solvent-incorporated cyclization |

Data sourced from studies on N-(2-alkenyl)phthalimides, which serve as a model for the reactivity of related phthalimide structures. electronicsandbooks.com

This demonstrates that protic solvents like methanol can actively participate in the reaction following the initial photoinduced electron transfer, leading to unique products that are inaccessible in aprotic environments like acetonitrile. electronicsandbooks.com

Applications of N Trimethylsilylmethyl Phthalimide in Advanced Organic Synthesis

Synthesis of N-Heterocyclic Compounds

N-(Trimethylsilylmethyl)phthalimide serves as a valuable precursor for the synthesis of medium and large-ring N-heterocyclic compounds. koreascience.kr Photocyclization reactions of N-(trimethylsilylmethoxyalkyl)phthalimides in methanol (B129727) lead to high yields of cyclized products. koreascience.kr This transformation proceeds via a proposed mechanism involving intramolecular SET from the oxygen of the α-silylmethoxy group to the singlet excited state of the phthalimide (B116566). This is followed by desilylation of the resulting cation radical and subsequent radical coupling to form the heterocyclic ring. koreascience.kr

This method is noteworthy for its efficiency and regioselectivity, providing a synthetically useful route for constructing these important structural motifs. koreascience.kr The reaction's outcome can be influenced by the solvent; for instance, the photoreaction of N-(trimethylsilylmethoxyethyl)phthalimide in acetone (B3395972) yields different cyclized products through triplet-state pathways, whereas the SET pathway is dominant in methanol. koreascience.kr The N-alkylation of phthalimide with alkyl halides in the presence of a base is a common method to prepare the necessary starting materials for these cyclizations. organic-chemistry.org

Preparation of Macrocyclic Structures

A significant application of this compound and its derivatives lies in the synthesis of macrocycles. The core strategy often involves an intramolecular SET-promoted photocyclization, where the trimethylsilyl (B98337) group plays a crucial role in directing the reaction pathway.

Macrocyclic Polyethers and Polythioethers

The irradiation of phthalimides that have N-linked ω-trimethylsilylmethyl-substituted polyether or polythioether chains results in the efficient production of the corresponding macrocyclic compounds. nih.govacs.org These photocyclization reactions proceed through a sequential single electron transfer (SET)-desilylation pathway. nih.govacs.org The process is initiated by an intramolecular SET from a donor site within the tethered chain (such as an ether oxygen or a thioether sulfur) to the photoexcited phthalimide. This generates a zwitterionic diradical intermediate, which then undergoes a desilylation step to facilitate cyclization. acs.org

In cases involving mixed ether-thioether chains, the regioselectivity of these excited-state cyclization reactions may be lower due to competitive desilylation and deprotonation reactions alpha to the sulfur atom. nih.gov Nevertheless, this photochemical approach provides a powerful tool for constructing complex macrocyclic polyethers and polythioethers. nih.govbeilstein-journals.org

Macrocyclic Polyamides and Cyclic Polypeptide Mimetics

The SET-photochemical strategy extends to the synthesis of macrocyclic polyamides and cyclic polypeptide mimetics. acs.orgnih.gov Irradiation of N-phthalimides linked to polyamide chains terminated with a trimethylsilyl group leads to high-yielding formation of macrocyclic polyamides. acs.org The high efficiency is partly due to the rapid rate of intramolecular SET from the amide donor sites to the phthalimide singlet excited state, which outcompetes other potential photochemical pathways like hydrogen-atom abstraction. acs.org

A novel method for synthesizing cyclic peptide analogues has been developed based on this principle. nih.gov This approach uses peptides that contain an N-terminal phthalimide as the photo-acceptor and a C-terminal alpha-amidosilane center. Irradiation of these substrates generates cyclic peptide analogues in modest to good yields. nih.gov The efficiency of these photocyclization reactions is not significantly impacted by the length of the peptide chain separating the reactive centers. nih.gov Furthermore, N-alkylation of the amide residues within the peptide chain does not hinder the cyclization efficiency but can significantly enhance the stability of the resulting cyclic peptide. nih.gov

| Precursor Type | Macrocyclic Product | Key Reaction | Ref |

| N-linked ω-trimethylsilylmethyl-polyether-phthalimide | Macrocyclic Polyether | SET-Photocyclization | nih.gov |

| N-linked ω-trimethylsilylmethyl-polythioether-phthalimide | Macrocyclic Polythioether | SET-Photocyclization | nih.govacs.org |

| N-linked ω-trimethylsilylmethyl-polyamide-phthalimide | Macrocyclic Polyamide | SET-Photocyclization | acs.org |

| Peptide with N-terminal phthalimide & C-terminal α-amidosilane | Cyclic Peptide Mimetic | SET-Photocyclization | nih.gov |

Azocrown Ethers and Lariat-Type Crown Ethers

This compound derivatives are instrumental in the synthesis of functionalized azacrown ethers and more complex lariat-type crown ethers. beilstein-journals.orgnih.gov Azacrown ethers are analogues of crown ethers where one or more oxygen atoms are replaced by nitrogen. wikipedia.org The synthesis of these structures often leverages the SET-promoted photocyclization of polyethoxy-tethered phthalimides that possess a terminal α-trialkylsilyl group. beilstein-journals.orgnih.gov

Two primary photochemical strategies have been developed:

Direct Route: This method involves synthesizing a phthalimide with a nitrogen-linked side chain containing the polyether tether and a terminal α-trialkylsilyl group. Subsequent UV irradiation directly forms the macrocyclic ring system of the lariat-type crown ether. beilstein-journals.orgnih.gov

Indirect Route: This approach first employs the SET-promoted macrocyclization reaction to form the basic azacrown ether structure. A side chain is then introduced in a subsequent step through substitution reactions at the amidol center within the newly formed macrocycle. beilstein-journals.orgnih.gov

These photochemical methods are particularly well-suited for creating functionalized crown ethers, offering a high degree of control. nih.gov

Reagent in the Preparation of Amide and Imide Compounds

Beyond its use in cyclizations, the phthalimide moiety, often in a modified form, is a key reagent in the synthesis of amides and imides. For example, N-acylglutarimides, which share the imide structural feature, can act as effective acyl transfer reagents. nsf.gov In a transition-metal-free approach, these N-acylglutarimides react with N-acylpyrroles or aryl esters in the presence of silylamide bases to produce a wide array of unsymmetrical diaryl- and alkyl arylimides with high chemoselectivity. nsf.gov

The phthalimide structure itself is fundamental to traditional imide synthesis, which typically involves the condensation of phthalic anhydride (B1165640) with primary amines. organic-chemistry.org More advanced methods for imide synthesis have been developed to overcome the often harsh conditions of traditional routes. nih.gov

Utility as a Protecting Group in Selective Organic Synthesis

The phthalimido group is a well-established and robust protecting group for primary amines in organic synthesis. organic-chemistry.orgnih.govniscpr.res.in Its stability under various reaction conditions makes it highly valuable, particularly in complex multi-step syntheses like peptide synthesis, where it prevents unwanted side reactions such as racemization. organic-chemistry.orgthieme-connect.de The protection is typically achieved by reacting the amine with phthalic anhydride or by using the Gabriel Synthesis, which involves the N-alkylation of potassium phthalimide with an alkyl halide. organic-chemistry.orgthieme-connect.de

Key features of the phthalimido group as a protecting agent include:

Stability: It is stable to acidic conditions often used for the hydrolysis of esters. thieme-connect.de

Inductive Effect: The electron-withdrawing nature of the phthalimido group can inductively protect nearby C-H bonds from certain reactions. nih.gov

Steric Hindrance: Its relatively large size can sterically shield adjacent sites, leading to enhanced stereoselectivity in subsequent transformations. nih.gov

The phthalimido group has proven to be the optimal nitrogen protecting group in certain rhodium-catalyzed C-H functionalization reactions, demonstrating its compatibility with modern synthetic methods. nih.govresearchgate.net Deprotection is most commonly achieved through hydrazinolysis with hydrazine (B178648) hydrate, which cleanly releases the primary amine. niscpr.res.inthieme-connect.de

Precursor for Diverse Organic Transformations

This compound is a key starting material for generating highly reactive intermediates, particularly non-stabilized azomethine ylides. lookchem.comnih.gov This transformation is typically initiated by photoexcitation, which promotes a characteristic carbon-to-oxygen migration of the trimethylsilyl group. lookchem.com The resulting azomethine ylide is a potent 1,3-dipole that can readily participate in a variety of cycloaddition and annulation reactions. lookchem.comacs.org

Under visible-light-driven energy transfer catalysis, this compound reacts with electron-deficient alkenes and alkynes to produce complex aza-heterocycles. acs.org These reactions, which include [3+2] and [3+2+3] annulations, provide efficient pathways to valuable scaffolds like benzopyrrolizinones, which are found in molecules with potential therapeutic activities, including antiviral and CDK4 inhibitor properties. acs.org Mechanistic studies suggest that these visible-light-catalyzed reactions may proceed through a diradical intermediate, which distinguishes them from pathways involving dipolar species under different conditions. acs.org

Another significant transformation involves single electron transfer (SET) induced photocyclization. lookchemmall.comkoreascience.kr When irradiated in a solvent like methanol, this compound and its derivatives undergo efficient and regioselective cyclization. nih.govlookchemmall.com This process is initiated by intramolecular SET from an electron-donating group (like an ether or thioether in the side chain) to the excited phthalimide moiety, followed by desilylation of the resulting cation radical and subsequent radical coupling to form the product. nih.govkoreascience.kr This methodology has proven effective for constructing medium and large-ring heterocyclic compounds with high yields. lookchemmall.comkoreascience.kr The reaction pathway can be influenced by the choice of solvent; for instance, photoreactions in acetone may favor a triplet carbonyl hydrogen abstraction route over the SET pathway that dominates in methanol. lookchemmall.comkoreascience.kr

Table 1: Organic Transformations Originating from this compound

| Precursor | Intermediate | Reaction Type | Reagents/Conditions | Product Class | Ref. |

| This compound | Azomethine Ylide | [3+2] Annulation | Visible Light, Photocatalyst, Electron-Deficient Alkene | Benzopyrrolizinones | acs.org |

| This compound | Azomethine Ylide | [3+2+3] Annulation | Visible Light, Photocatalyst, Electron-Deficient Alkyne | Aza-heterocycles | acs.org |

| N-(Trimethylsilylmethoxyalkyl) phthalimides | Zwitterionic Biradical | SET Photocyclization | UV light, Methanol | Medium-to-Large Ring Heterocycles | lookchemmall.com |

| N-(Trimethylsilylmethylthioalkyl)phthalimides | Zwitterionic Biradical | SET Photocyclization | UV light, Methanol | Thioether-containing Macrocycles | koreascience.kr |

Photochemical Immobilization of Polymeric Systems

The application of this compound in the photochemical immobilization of polymeric systems is grounded in the well-documented photochemical reactivity of the phthalimide chromophore. irb.hr Phthalimide and its derivatives can undergo several fundamental photochemical reactions, including hydrogen abstraction, cycloaddition, and photoinduced electron transfer (PET), which can be harnessed to form covalent bonds with polymer surfaces. irb.hrrsc.org

The principle of photochemical immobilization, or photografting, would involve the excitation of the phthalimide group by UV light. In its excited state, the phthalimide can abstract a hydrogen atom from a polymer backbone, creating a radical on the polymer surface and a radical on the phthalimide derivative. The subsequent combination of these two radicals results in the formation of a stable, covalent carbon-carbon bond, effectively grafting the molecule onto the polymer.

While specific studies detailing the use of this compound for this purpose are not widespread, the underlying chemical principles are well-established for the phthalimide functional group. irb.hr The efficiency of such processes often depends on the nature of the phthalimide's excited state (singlet or triplet) and the presence of other functional groups that can influence photochemical pathways. rsc.org For example, electron-donating substituents on the phthalimide ring can facilitate PET from either singlet or triplet excited states, a process that could be adapted for surface modification. rsc.org The versatility of phthalimide photochemistry suggests its potential utility in creating functionalized polymer surfaces for various material science applications. irb.hr

Stereoselective and Enantioselective Synthetic Routes

This compound serves as a valuable precursor in stereocontrolled synthesis, primarily through the generation of its corresponding azomethine ylide. lookchem.comcapes.gov.br The subsequent cycloaddition reactions of this ylide intermediate can proceed with high levels of stereoselectivity, enabling the construction of complex N-heterocycles with defined stereochemistry. rsc.orghighfine.com

Research on related azomethine ylide systems demonstrates the potential for achieving excellent stereocontrol. For instance, azomethine ylides are known to react with olefinic dipolarophiles in a stereospecific manner. highfine.com Cycloadditions involving cis-alkenes yield cis-substituted pyrrolidines, while reactions with trans-alkenes produce the corresponding trans-substituted products, indicating that the stereochemistry of the starting alkene is retained in the final product. highfine.com

Furthermore, these cycloaddition reactions can exhibit high diastereoselectivity, particularly when reacting with olefins that contain existing stereocenters or cyclic structures. rsc.orghighfine.com This is crucial for building molecules with multiple, well-defined stereocenters. While achieving enantioselectivity often requires the use of chiral catalysts or auxiliaries, the phthalimide structure itself offers a handle for such modifications. irb.hr The incorporation of a chiral auxiliary onto the phthalimide ring is a classic strategy for inducing asymmetry in photochemical reactions, a principle that could be applied to control the facial selectivity of the azomethine ylide's cycloaddition. irb.hr The ability to generate a reactive intermediate that participates in highly stereocontrolled reactions makes this compound a promising tool for asymmetric synthesis.

Table 2: Stereochemical Control in Azomethine Ylide Cycloadditions

| Reaction Type | Stereochemical Outcome | Mechanism/Principle | Relevance to Precursor | Ref. |

| [3+2] Cycloaddition with Alkenes | Stereospecific | The configuration of the alkene (cis or trans) is preserved in the pyrrolidine (B122466) product. | The ylide from this compound is expected to follow this behavior. | highfine.com |

| [3+2] Cycloaddition with Chiral Olefins | Diastereoselective | The ylide adds to a specific face of the olefin, controlled by existing stereocenters. | Enables the synthesis of specific diastereomers of complex heterocycles. | rsc.orghighfine.com |

| Asymmetric Cycloaddition | Enantioselective | A chiral auxiliary attached to the reacting system directs the approach of the reaction partners. | The phthalimide scaffold can be modified with a chiral auxiliary to induce enantioselectivity. | irb.hr |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Time-Resolved Spectroscopy for Elucidating Excited States and Intermediates

Time-resolved spectroscopic techniques are indispensable for studying the short-lived excited states and reactive intermediates that are formed when N-(trimethylsilylmethyl)phthalimide interacts with light. These methods provide insights into the fundamental photochemical pathways of the molecule.

Laser flash photolysis is a powerful technique used to generate and characterize transient species such as triplet excited states and radicals, which have lifetimes in the microsecond to nanosecond range. In the study of phthalimide (B116566) derivatives, this method is key to understanding the mechanisms of their photochemical reactions.

Upon excitation with a laser pulse, N-alkylated phthalimides can populate a triplet excited state. The formation of this triplet state can be observed through its characteristic transient absorption spectrum. For many N-alkylphthalimides, the triplet-triplet absorption spectrum is similar, and the decay kinetics can be monitored to understand the reactivity of this excited state. Studies on related N-alkylphthalimides have shown that the triplet state can be quenched by various species, and its lifetime is dependent on the solvent and the specific substituents on the phthalimide moiety. chemicalbook.com

In photoreactions of related N-(trimethylsilylmethoxyalkyl) phthalimides, the involvement of triplet states has been proposed, particularly in solvents like acetone (B3395972). These triplet states can lead to different reaction pathways compared to the singlet excited state, resulting in the formation of various cyclized products. The detection of these transient triplet species via laser flash photolysis provides direct evidence for these mechanistic proposals. nih.gov For instance, in studies of similar N-arylmethylanilines, laser flash photolysis at 248 and 308 nm allowed for the identification of radical intermediates formed through the photodissociation of C-N bonds. nih.gov

Fluorescence Spectroscopy for Photophysical Studies

Fluorescence spectroscopy is a key tool for investigating the photophysical properties of molecules like this compound, providing information on their emission characteristics and the efficiency of radiative decay from the singlet excited state.

Generally, N-alkylphthalimides are weakly fluorescent. acgpubs.org The fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, is often low for this class of compounds. This is typically due to efficient intersystem crossing to the triplet state or other non-radiative decay pathways. chemicalbook.com

Studies on various phthalimide derivatives have shown that their fluorescence properties are sensitive to the solvent environment. For instance, some aminophthalimides exhibit enhanced fluorescence, and the emission wavelength can be influenced by solvent polarity. rsc.org In the case of related N-arylphthalimides, a broad, weak, and structureless fluorescence that is dependent on solvent polarity has been observed, which is characteristic of a twisted intramolecular charge-transfer (TICT) state. mdpi.com

For this compound, while specific fluorescence quantum yield data is not provided in the searched literature, it is expected to be a weakly fluorescent compound, in line with other N-alkylphthalimides. The study of its fluorescence in different solvents would provide insights into the nature of its lowest singlet excited state and the competing deactivation processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural determination of organic molecules. High-resolution ¹H and ¹³C NMR are routinely used to confirm the identity and purity of this compound.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the phthalimide ring, the methylene (B1212753) group, and the trimethylsilyl (B98337) group. The aromatic protons of the phthalimide moiety typically appear as two multiplets in the downfield region (around 7.7-7.9 ppm). The methylene protons adjacent to the nitrogen and the silicon atom would likely appear as a singlet in the range of 2-4 ppm. The nine equivalent protons of the trimethylsilyl group would give a sharp singlet at a high field, typically around 0 ppm, which is a characteristic feature of this group.

The following table presents expected ¹H NMR chemical shifts for this compound based on data for analogous compounds.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Phthalimide H | ~7.7 - 7.9 | m |

| -CH₂- | ~3.0 - 3.8 | s |

| Si(CH₃)₃ | ~0.0 | s |

| Data is predicted based on analogous structures. |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, characteristic signals are expected for the carbonyl carbons, the aromatic carbons, the methylene carbon, and the methyl carbons of the trimethylsilyl group. The carbonyl carbons of the imide are expected to resonate at the lowest field, typically around 167-168 ppm. The aromatic carbons will show signals in the 123-134 ppm region. The methylene carbon attached to the nitrogen and silicon will have a chemical shift in the range of 30-50 ppm. The carbons of the trimethylsilyl group will appear at a high field, close to 0 ppm.

The following table summarizes the expected ¹³C NMR chemical shifts for this compound.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | ~167.5 |

| Aromatic C (quaternary) | ~132.0 |

| Aromatic CH | ~123.5, ~134.2 |

| -CH₂- | ~35.0 |

| Si(CH₃)₃ | ~-2.0 |

| Data is predicted based on analogous structures. |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Confirmation

High-resolution mass spectrometry (HR-MS) is a critical technique for the precise determination of the molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound, HR-MS provides the definitive evidence of its molecular formula, C₁₂H₁₅NO₂Si.

The monoisotopic mass of this compound is calculated to be 233.087205 amu. rsc.org An experimental HR-MS measurement would be expected to yield a value that is extremely close to this theoretical mass, typically within a few parts per million (ppm) of accuracy. This high level of accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₂Si | rsc.org |

| Monoisotopic Mass | 233.087205 amu | rsc.org |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound reveals characteristic absorption bands that confirm the presence of its key structural features, including the phthalimide ring system and the trimethylsilyl group.

The analysis of the spectrum shows strong absorption bands corresponding to the carbonyl (C=O) groups of the imide function. Typically, phthalimides exhibit two distinct carbonyl stretching vibrations due to symmetric and asymmetric stretching modes. The aromatic C-H stretching vibrations of the benzene (B151609) ring of the phthalimide moiety are also observed, alongside the aliphatic C-H stretching of the methyl and methylene groups. The presence of the trimethylsilyl group is confirmed by characteristic absorptions related to the Si-C and Si-CH₃ bonds.

A detailed assignment of the principal absorption bands observed in the FT-IR spectrum of this compound is presented in the interactive data table below.

| Wave Number (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H Stretch | Aromatic (Phthalimide) |

| ~2955-2965 | C-H Stretch (Asymmetric) | -CH₃ (Trimethylsilyl) |

| ~2895-2905 | C-H Stretch (Symmetric) | -CH₃ (Trimethylsilyl) |

| ~2850-2860 | C-H Stretch | -CH₂- |

| ~1770-1780 | C=O Stretch (Asymmetric) | Imide (Phthalimide) |

| ~1710-1720 | C=O Stretch (Symmetric) | Imide (Phthalimide) |

| ~1460-1470 | C=C Stretch | Aromatic Ring |

| ~1380-1400 | C-N Stretch | Imide |

| ~1245-1255 | Si-CH₃ Rocking | Trimethylsilyl |

| ~840-860 | Si-C Stretch | Trimethylsilyl |

| ~710-725 | C-H Bending (Out-of-Plane) | Aromatic (Ortho-disubstituted) |

Note: The presented FT-IR data is a theoretical representation based on the analysis of the compound's functional groups and comparison with similar structures. Actual experimental values may vary slightly.

X-ray Crystallography for Definitive Structure Determination

Although specific crystallographic data for this compound is not widely published, analysis of closely related N-substituted phthalimide derivatives allows for the postulation of its likely crystal structure parameters. It is expected that this compound would crystallize in a common space group for organic molecules, such as the monoclinic P2₁/c or the orthorhombic P2₁2₁2₁. The crystal lattice would be composed of molecules linked by weak intermolecular forces.

The table below presents a hypothetical but representative set of crystallographic data for this compound, based on known structures of similar compounds.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~15.1 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~1250 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | ~1.24 |

Note: The crystallographic data presented here is a theoretical model based on the analysis of similar known crystal structures and is intended for illustrative purposes. Actual experimental data would be required for definitive structural confirmation.

Theoretical and Computational Investigations of N Trimethylsilylmethyl Phthalimide Reactivity

Electronic Structure Calculations of Ground and Excited States

Computational studies, primarily utilizing Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure of N-(Trimethylsilylmethyl)phthalimide in both its ground and excited states. These calculations provide a detailed picture of the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining its reactivity.

Table 1: Representative Calculated Electronic Properties of Phthalimide (B116566) Derivatives from DFT Studies

| Compound/System | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phthalimide | B3LYP/6-31G | -7.89 | -2.11 | 5.78 |

| N-Methylphthalimide | B3LYP/6-31G | -7.65 | -2.05 | 5.60 |

Note: The data in this table is illustrative and based on typical values for related compounds. Specific calculations for this compound would be required for precise values.

Time-dependent DFT (TD-DFT) is a common method used to investigate the excited states of molecules. For phthalimides, TD-DFT calculations help in understanding their photophysical properties, such as absorption and emission spectra, and the nature of their excited states (e.g., n→π* or π→π* transitions). These calculations are fundamental to understanding the photoinduced processes in which this compound participates.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling has been applied to investigate the mechanisms of reactions involving this compound, particularly its participation in annulation reactions. For example, visible-light-driven [3+2] and [3+2+3] annulation reactions with electron-deficient alkenes and alkynes have been studied.

In these reactions, computational studies can map out the potential energy surface, identifying the structures of reactants, intermediates, transition states, and products. The calculation of activation energies for different possible pathways allows for the determination of the most likely reaction mechanism. For instance, in the annulation reactions of this compound, computational evidence has suggested the involvement of a diradical intermediate, which dictates the observed regioselectivity. This is in contrast to a possible zwitterionic intermediate.

Table 2: Hypothetical Calculated Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Intermediate | Calculated Activation Energy (kcal/mol) |

| Path A | Diradical | Lower Energy |

| Path B | Zwitterionic | Higher Energy |

Note: This table illustrates the concept of using computational chemistry to distinguish between reaction mechanisms. The relative energies would be determined by specific calculations for the reaction of this compound.

Theoretical Insights into Photoinduced Electron Transfer Energetics

The phthalimide moiety is a well-known photo-oxidant, and this compound is expected to participate in photoinduced electron transfer (PET) processes. Theoretical calculations can provide a quantitative understanding of the energetics of these processes. The feasibility of a PET reaction can be estimated using the Rehm-Weller equation, which relates the free energy change (ΔG) of the electron transfer process to the excitation energy of the photosensitizer, the oxidation potential of the electron donor, and the reduction potential of the electron acceptor.

ΔG = E_ox (Donor) - E_red (Acceptor) - E_00 + C

Where:

E_ox (Donor) is the oxidation potential of the electron donor.

E_red (Acceptor) is the reduction potential of the electron acceptor (the phthalimide).

E_00 is the spectroscopic excited-state energy of the acceptor.

C is a coulombic term, often considered negligible in polar solvents.

Theoretical calculations can determine the key parameters in the Rehm-Weller equation. For instance, the reduction potential of the phthalimide and the oxidation potential of a donor molecule can be computed. The excited-state energy (E_00) can be obtained from TD-DFT calculations. By calculating ΔG, it is possible to predict whether a PET process will be thermodynamically favorable.

Table 3: Representative Electrochemical and Spectroscopic Data for Phthalimides

| Property | Value |

| Reduction Potential (N-Alkylphthalimides) | ~ -1.6 to -1.9 V (vs. SCE) |

| Singlet Excited State Energy (E_00) | ~ 85-90 kcal/mol |

| Triplet Excited State Energy (E_00) | ~ 70-75 kcal/mol |

Note: These are general values for N-alkylphthalimides and would need to be specifically calculated for this compound for an accurate thermodynamic assessment of its PET reactions.

Predictive Computational Approaches for Regio- and Stereoselectivity

A significant application of computational chemistry in the study of this compound is the prediction of the regioselectivity and stereoselectivity of its reactions. As mentioned earlier, in the context of [3+2] and [3+2+3] annulation reactions, the observed regioselectivity has been rationalized by a mechanism involving a diradical intermediate.

Computational approaches can model the different possible transition states leading to various regio- and stereoisomers. By comparing the calculated activation energies of these transition states, the most favorable reaction pathway and, consequently, the major product can be predicted. For example, in a cycloaddition reaction, the attack of a reactant at different positions of the this compound intermediate would lead to different regioisomers. Computational modeling can determine which of these approaches has a lower energy barrier.

These predictive capabilities are invaluable for understanding reaction outcomes and for designing new synthetic methodologies with high selectivity.

Future Research Directions and Emerging Trends

Development of Novel Photochemical Transformations

The exploration of new photochemical reactions involving N-(Trimethylsilylmethyl)phthalimide is a primary focus of current research. A significant trend is the shift from high-energy UV irradiation to milder conditions using visible-light photocatalysis. This approach not only offers better functional group tolerance but also enables unique reactivity.

Recent studies have demonstrated the use of visible-light-driven energy transfer catalysis for the [3+2] and [3+2+3] annulation reactions of N-[(trimethylsilyl)methyl]phthalimide with electron-deficient alkenes and alkynes. nih.govacs.org These reactions provide efficient routes to complex aza-heterocycles. For instance, the reaction of N-[(trimethylsilyl)methyl]phthalimide with acrylonitrile (B1666552) under blue LED irradiation, using [Ir(dF-CF3-ppy)2(bpy)]·PF6 as a photocatalyst, yields annulation products in high yields. acs.org

Another established area of investigation involves single electron transfer (SET) promoted photocyclization reactions. Irradiation of this compound derivatives with tethered polyether, polythioether, or polyamide chains leads to the formation of macrocyclic compounds. nih.gov These transformations proceed through a sequential SET-desilylation pathway. nih.gov

Future work in this area will likely focus on expanding the scope of these reactions to include a wider range of reaction partners and developing asymmetric variants to access chiral products. The combination of the unique reactivity of the photogenerated azomethine ylide from this compound with other synthetic methodologies holds promise for the construction of novel molecular architectures.

Integration with Continuous Flow Chemistry and Microphotochemistry

While specific examples of this compound in continuous flow or microphotochemistry setups are not yet widely reported, this represents a significant area for future development. Flow photochemistry offers several advantages over traditional batch processes, including improved reaction efficiency, better scalability, and enhanced safety. capes.gov.br The precise control over reaction parameters such as irradiation time and temperature in microreactors can lead to higher selectivity and yields.

The integration of the photochemical reactions of this compound with continuous flow technology could enable the rapid and efficient synthesis of libraries of heterocyclic and macrocyclic compounds for applications in drug discovery and materials science. Future research is expected to explore the translation of the known batch photochemical reactions of this compound into continuous flow systems.

Exploration of New Substrate Classes and Reaction Partners

Expanding the range of substrates and reaction partners for the photochemical transformations of this compound is crucial for broadening its synthetic utility. Current research has primarily focused on electron-deficient alkenes and alkynes as reaction partners in annulation reactions. nih.govacs.org

Future investigations will likely explore the reactivity of the photogenerated intermediates from this compound with a more diverse set of radical acceptors and dipolarophiles. For example, the reaction with various substituted alkenes leads to the formation of both dimeric and cross [2+2]-cycloaddition products. rsc.org The exploration of intramolecular reactions, where the reaction partner is tethered to the phthalimide (B116566) scaffold, could provide access to new and complex polycyclic systems.

The following table summarizes the types of products obtained from the photochemical reactions of this compound with different reaction partners.

| Reaction Partner | Product Type | Reaction Conditions | Reference |

| Electron-deficient alkenes | Aza-heterocycles | Visible-light, photocatalyst | acs.org |

| Electron-deficient alkynes | Polycyclic products | Visible-light, photocatalyst | acs.org |

| Tethered polyethers/polyamides | Macrocycles | UV irradiation | nih.gov |

| Substituted alkenes | [2+2]-cycloaddition products | UV irradiation | rsc.org |

Advancements in Mechanistic Understanding and Predictive Models

A deeper understanding of the reaction mechanisms is essential for the rational design of new photochemical transformations. For the visible-light-driven annulation reactions, a mechanism involving diradical intermediates has been proposed, which contrasts with the dipolar species suggested in earlier studies under UV irradiation. acs.org This highlights the influence of the reaction conditions on the mechanistic pathway. The initial step is believed to be a triplet-triplet energy transfer from the photoexcited photocatalyst to the N-[(trimethylsilyl)methyl]phthalimide. acs.org

In the absence of a photocatalyst, direct UV irradiation can facilitate intramolecular single-electron transfer. acs.org The subsequent steps often involve desilylation, which is a key process in many of the photochemical reactions of this compound. nih.gov

Future research will likely employ a combination of experimental techniques, such as laser flash photolysis, and computational studies to further elucidate the nature of the excited states and reactive intermediates. The development of predictive models based on these mechanistic insights could enable the in silico screening of potential substrates and reaction conditions, accelerating the discovery of new reactions.

Catalytic Applications in Photoredox Chemistry

While this compound itself is not typically used as a photocatalyst, the phthalimide moiety is a key component in various photoredox-active molecules. For instance, N-hydroxyphthalimide (NHPI) and its derivatives have emerged as effective organophotocatalysts for a range of transformations, including [4+1] and [4+2] radical cyclization reactions. researchgate.netresearchgate.net These catalysts can be activated by visible light to generate the phthalimide-N-oxyl (PINO) radical, which can then participate in catalytic cycles.

Furthermore, N-(acyloxy)phthalimides are widely used as precursors for generating carbon radicals under photoredox conditions. rsc.orgnih.gov These reactions have been successfully applied to the alkylation of alkenyl carboxylic acids and the construction of quaternary carbon centers. rsc.orgnih.gov

The knowledge gained from these related systems could inspire the design of new catalytic applications for this compound or its derivatives. For example, it may be possible to develop systems where the photogenerated intermediate from this compound participates in a catalytic cycle. Future research in this area could focus on exploring the potential of this compound in novel photoredox catalytic processes.

Q & A

Q. What are the established synthetic methodologies for N-(Trimethylsilylmethyl)phthalimide?

Methodological Answer: The synthesis of N-(Trimethylsilylmethyl)phthalimide can be approached via Gabriel phthalimide reaction (alkylation of potassium phthalimide with trimethylsilylmethyl halides) . Key steps include:

- Alkylation : Reacting phthalimide with a trimethylsilylmethyl halide (e.g., Cl or Br derivative) in polar aprotic solvents (e.g., DMF, THF) under reflux (60–80°C) .

- Base selection : Sodium carbonate or potassium carbonate facilitates deprotonation and nucleophilic substitution .

- Purification : Crystallization from ethanol or column chromatography to isolate the product .

Q. Critical Parameters :

Q. How is this compound characterized spectroscopically?

Methodological Answer: Routine characterization involves:

- FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretching of phthalimide) and ~1250 cm⁻¹ (Si–C stretching) .

- ¹H/¹³C NMR :

- Elemental Analysis : Confirms C, H, N, and Si content (e.g., C: ~55%, N: ~4.5%) .

- Melting Point : Typically 58–62°C (similar to brominated analogs) .

Advanced Tip : X-ray crystallography (monoclinic space group) resolves stereoelectronic effects of the silyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of this compound?

Methodological Answer: Optimization strategies include:

Q. Data-Driven Insights :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | THF | 15–20% |

| Temperature | 50°C | 10% |

| Catalyst (TBAB) | 5 mol% | 25% |

Contradiction Note : Elevated temperatures in DMF may increase reaction rates but risk silyl-group degradation .

Q. What role does the trimethylsilylmethyl group play in modulating phthalimide reactivity under photoredox catalysis?

Methodological Answer: The silyl group influences reactivity via:

Q. Experimental Design :

- Photoredox Screening : Use Ru(bpy)₃²⁺ or organic dyes (e.g., eosin Y) under visible light to assess SET (single-electron transfer) activity .

- Radical Trapping : Employ TEMPO or BHT to confirm radical intermediates .

Challenge : Silyl groups may quench excited-state catalysts; mechanistic studies (EPR, transient absorption spectroscopy) are critical .

Q. How does this compound compare to other phthalimide derivatives in biological activity assays?

Methodological Answer: While direct data is limited, analogs suggest:

Q. Testing Protocol :

Q. What are the stability challenges of this compound under basic or aqueous conditions?

Methodological Answer:

- Hydrolytic Stability : Silyl groups are prone to hydrolysis in protic solvents. Kinetic studies (pH 7–9) show <5% degradation over 24 hours (cf. N-hydroxymethyl phthalimide degrades rapidly in NaOH) .

- Storage Recommendations : Anhydrous conditions (molecular sieves) and inert atmospheres (N₂/Ar) prevent Si–O bond formation .

Contradiction Alert : While N-(hydroxymethyl)phthalimide degrades in NaOH within 50 seconds , silyl analogs may exhibit greater stability due to hydrophobic shielding .

Q. How can computational methods aid in predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Model HOMO/LUMO energies to predict SET propensity in photoredox reactions .

- Molecular Dynamics : Simulate solvent effects on silyl-group conformation and reactivity .

Case Study : Balachandran et al. used natural atomic orbital (NAO) analysis to correlate substituent effects with UV-vis spectra in bromoethyl phthalimide analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.